molecular formula C9H8FNO4 B2663565 Methyl 6-fluoro-2-methyl-3-nitrobenzoate CAS No. 1079992-97-4

Methyl 6-fluoro-2-methyl-3-nitrobenzoate

Cat. No. B2663565
M. Wt: 213.164
InChI Key: VSAHHNFBEGJLEX-UHFFFAOYSA-N
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Description

“Methyl 6-fluoro-2-methyl-3-nitrobenzoate” is an organic compound that can be used as an intermediate in organic synthesis and pharmaceutical development . It is mainly used in laboratory research and development processes and chemical production processes .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of the corresponding benzoic acid with methanol in the presence of a strong acid such as sulfuric acid . The reaction is typically carried out at elevated temperatures .


Molecular Structure Analysis

The molecular formula of “Methyl 6-fluoro-2-methyl-3-nitrobenzoate” is C9H8FNO4 . It contains a benzene ring substituted with a methyl group, a nitro group, a fluoro group, and a methoxy carbonyl group .

Scientific Research Applications

Synthesis and Antitumor Evaluation

  • Novel Derivatives Synthesis : Research has led to the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazoles, incorporating substituents like amino, dimethylamino, or fluoro on the phenyl ring. These compounds, prepared as hydrochloride salts, demonstrated cytostatic activities against malignant human cell lines, including cervical, breast, colon, laryngeal carcinoma, and normal human fibroblast cell lines, indicating potential antitumor applications (Racané et al., 2006).

Anti-Helicobacter Pylori Activity

  • 2-(Substituted Benzylthio)-5-(5-Nitro-2- Furyl)-1, 3, 4-Thiadiazole Derivatives : A series of these derivatives were synthesized and showed significant inhibitory activity against Helicobacter pylori, suggesting their potential in treating infections caused by this bacterium. The compound with the 2-chloro-6-fluorobenzylthio moiety was highlighted for its potency (Mohammadhosseini et al., 2009).

Chemical Synthesis and Reactions

  • Solid-Phase Synthesis : Various heterocyclic scaffolds critical in drug discovery, such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, were synthesized starting from 4-chloro-2-fluoro-5-nitrobenzoic acid. This demonstrates the compound's role as a versatile building block in the synthesis of nitrogenous heterocycles (Křupková et al., 2013).

Pharmacological Implications

  • Binding and Pharmacokinetics : Studies on compounds like 6-nitro-7-sulphamoylbenzo[f]quinoxaline-2,3-dione (NBQX) have provided insights into their binding characteristics to AMPA receptors in the brain, offering a foundation for understanding the pharmacological actions of related compounds (Dev et al., 1996).

Fluorescence and Photophysical Studies

  • Fluorescence Quenching Detection : The bifunctional fluorescent quenching detection of 2,4,6-trinitrophenol (TNP) and acetate ions via derivatives of Methyl 6-fluoro-2-methyl-3-nitrobenzoate showcases the compound's potential in environmental and chemical sensing applications (Ni et al., 2016).

Safety And Hazards

While specific safety and hazard information for “Methyl 6-fluoro-2-methyl-3-nitrobenzoate” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing vapors, mist or gas, and using personal protective equipment . It is also recommended to avoid letting the product enter drains .

properties

IUPAC Name

methyl 6-fluoro-2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5-7(11(13)14)4-3-6(10)8(5)9(12)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAHHNFBEGJLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluoro-2-methyl-3-nitrobenzoate

Synthesis routes and methods I

Procedure details

To a mixture of 6-fluoro-2-methyl-3-nitrobenzoic acid (21.2 g, 0.107 mol), powdered potassium carbonate (36.8, 0.266 mol) in DMF (200 mL) was added methyl iodide (37.8 g, 0.266 mol). The mixture was stirred at ambient temperature for 16 hours, then diluted with water and extracted with EtOAc. The combined organic extracts were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. Column chromatography (20% ethyl acetate/hexane) afforded 12.6 g (56%) of the title compound.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
0.266 mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
56%

Synthesis routes and methods II

Procedure details

A crudely purified product (20.7 g) of 6-fluoro-2-methyl-3-nitrobenzoic acid was dissolved in N,N-dimethylformamide (208 mL), and potassium carbonate (28.7 g, 208 mmol) and iodomethane (8.45 mL, 135 mmol) were added at room temperature. The reaction solution was stirred at room temperature for 12 hr, and poured into water, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure to give the title compound as a crudely purified product (21.0 g, yield 95%).
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
208 mL
Type
solvent
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step Two
Quantity
8.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

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